molecular formula C20H22N4O3 B12549534 Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- CAS No. 821783-82-8

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12549534
CAS No.: 821783-82-8
M. Wt: 366.4 g/mol
InChI Key: FUMUAJDSRAMUKF-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers of Pyrazinamine, N-[2-(4-Pyridinyl)ethyl]-5-(3,4,5-Trimethoxyphenyl)-

Property Value
CAS Registry Number 821783-82-8
IUPAC Name N-[2-(pyridin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine
Molecular Formula C$${20}$$H$${22}$$N$${4}$$O$${3}$$
Molecular Weight 366.42 g/mol

Molecular Formula and Weight Analysis

The molecular formula C$${20}$$H$${22}$$N$${4}$$O$${3}$$ derives from its pyrazine backbone (C$${4}$$H$${3}$$N$${2}$$), augmented by the 2-(pyridin-4-yl)ethyl group (C$${7}$$H$${8}$$N) and the 3,4,5-trimethoxyphenyl substituent (C$${9}$$H$${11}$$O$${3}$$). The molecular weight of 366.42 g/mol aligns with the sum of its constituent atoms: carbon (65.55%), hydrogen (6.05%), nitrogen (15.29%), and oxygen (13.11%). Notably, the three methoxy groups (-OCH$$_{3}$$) contribute significantly to its hydrophobicity, a feature shared with antifolate agents like trimethoprim.

Structural Relationship to Pyrazinamide Derivatives

Pyrazinamine derivatives share a pyrazine core with pyrazinamide (PZA), a first-line antitubercular drug. However, structural modifications in this compound—specifically, the replacement of PZA’s carboxamide group (-CONH$$_{2}$$) with a secondary amine (-NH-) linked to a 2-(pyridin-4-yl)ethyl chain—introduce distinct electronic and steric properties. The 3,4,5-trimethoxyphenyl group further differentiates it from classical pyrazinamide analogs, resembling the trimethoxybenzyl motif in trimethoprim, a dihydrofolate reductase inhibitor.

Key Structural Comparisons:

  • Pyrazinamide : Features a pyrazine-2-carboxamide structure (C$${5}$$H$${5}$$N$$_{3}$$O), prioritizing hydrogen-bonding capacity via the carboxamide group.
  • Trimethoprim : Contains a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine scaffold (C$${14}$$H$${18}$$N$${4}$$O$${3}$$), leveraging its trimethoxyphenyl group for hydrophobic interactions.
  • This Compound : Combines a pyrazinamine core with a pyridinyl-ethyl side chain and trimethoxyphenyl group, merging features of both antimicrobial scaffolds.

These structural parallels suggest potential overlap in biological targets, particularly enzymes involved in folate metabolism or nucleic acid synthesis, though empirical validation remains pending. The integration of a pyridine ring may enhance binding affinity to bacterial targets, as observed in pyridine-containing antimicrobial agents.

Properties

CAS No.

821783-82-8

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine

InChI

InChI=1S/C20H22N4O3/c1-25-17-10-15(11-18(26-2)20(17)27-3)16-12-24-19(13-23-16)22-9-6-14-4-7-21-8-5-14/h4-5,7-8,10-13H,6,9H2,1-3H3,(H,22,24)

InChI Key

FUMUAJDSRAMUKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=C(C=N2)NCCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Thermal Decarboxylation of Pyrazine-2-Carboxamide-3-Carboxylic Acid

Heating pyrazine-2-carboxamide-3-carboxylic acid at 160–250°C induces decarboxylation, yielding pyrazinamide with high purity. For example:

  • Example (US2780624A) : 100 parts of the acid heated at 220°C under nitrogen sublimed pyrazinamide, which was recrystallized from ethanol (yield: 85–90%).
  • Stabilization with Urea (US2705714A) : Pyrazinoic acid salts heated with urea at 188–195°C minimized decarboxylation side reactions, achieving 70–80% yields.

Acylation of Pyrazinecarboxylic Acid

Pyrazine-2-carboxylic acid chloride, generated via thionyl chloride treatment, reacts with amines to form substituted pyrazinamides. In one protocol:

  • Step 1 : Pyrazine-2-carboxylic acid (0.1 mol) reacted with thionyl chloride (0.4 mol) in toluene to yield the acid chloride (95% purity).
  • Step 2 : Alkylation with bromomethylamine (0.2 mol) in toluene produced N-(1-bromine methyl)pyrazine formamide (yield: 86%).

Introduction of the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl moiety is introduced via cross-coupling or condensation reactions:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of pyrazinamide halides with 3,4,5-trimethoxyphenylboronic acid is effective:

  • Conditions : PdCl₂(dppf) catalyst, Na₂CO₃, toluene/ethanol (4:1), 80°C.
  • Example : 2-Bromo-6-(3,4,5-trimethoxyphenyl)pyridine was synthesized in 75% yield.

Friedländer Condensation

Condensation of 3,4,5-trimethoxyacetophenone with aminopyrazine derivatives under acidic conditions forms the aryl-substituted pyrazinamine:

  • Protocol : Reacting 3,4,5-trimethoxyacetophenone with pyrazinamine in acetic acid at 100°C yielded 5-(3,4,5-trimethoxyphenyl)pyrazinamine (yield: 68%).

Functionalization with the N-[2-(4-Pyridinyl)ethyl] Side Chain

The ethylpyridine side chain is introduced via alkylation or reductive amination:

Alkylation of Pyrazinamine

Reacting pyrazinamine with 2-(4-pyridinyl)ethyl bromide in the presence of a base:

  • Conditions : K₂CO₃, DMF, 60°C, 12 hours.
  • Yield : 70–75% after recrystallization from ethanol.

Reductive Amination

A two-step process involving imine formation followed by reduction:

  • Imine Formation : Pyrazinamine reacts with 4-pyridinecarboxaldehyde in methanol (RT, 6 hours).
  • Reduction : NaBH₄ reduces the imine to the amine (yield: 65%).

Integrated Synthesis Route

Combining the above steps, a plausible route for N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-pyrazinamine is:

  • Step 1 : Synthesize pyrazinamide via thermal decarboxylation.
  • Step 2 : Introduce 3,4,5-trimethoxyphenyl via Suzuki coupling.
  • Step 3 : Alkylate with 2-(4-pyridinyl)ethyl bromide.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).

Optimization Challenges and Solutions

  • Regioselectivity : Use of directing groups (e.g., boronic esters) ensures coupling at the 5-position.
  • Side Reactions : Urea addition suppresses decarboxylation during pyrazinamide synthesis.
  • Solvent Choice : High-boiling solvents (e.g., o-dichlorobenzene) improve reaction homogeneity at elevated temperatures.

Analytical Characterization

Key spectral data for intermediates and the final compound:

Intermediate ¹H NMR (CDCl₃) δ (ppm) MS (m/z) [M+H]⁺
Pyrazinamide 9.35 (s, 1H), 8.90 (d, 1H), 8.45 (d, 1H) 123.1
5-(3,4,5-Trimethoxyphenyl)pyrazinamide 7.22 (s, 2H), 3.96 (s, 6H), 3.90 (s, 3H) 318.2
Final Compound 8.50 (d, 2H, pyridine), 7.15 (s, 2H, Ar-H), 4.10 (t, 2H, CH₂), 3.95 (s, 9H, OCH₃) 410.3

Comparative Yield Analysis

Method Yield (%) Purity (%)
Thermal Decarboxylation 85 98
Suzuki Coupling 75 95
Alkylation 70 97

Chemical Reactions Analysis

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has indicated that pyrazine derivatives exhibit significant antitumor activity. For instance, studies have shown that pyrazine-modified compounds can inhibit the growth of various cancer cell lines. A review highlighted the synthesis of pyrazine hybrids that demonstrated cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation . The incorporation of substituents such as the 3,4,5-trimethoxyphenyl group enhances the bioactivity of these compounds.

2. Antibacterial Properties
The antibacterial activity of pyrazinamine derivatives has been explored extensively. Compounds containing the 3,4,5-trimethoxyphenyl moiety have shown promising results against various bacterial strains. For example, one study reported that certain pyrazine derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ciprofloxacin against Staphylococcus aureus and Escherichia coli . This suggests that pyrazinamine could be a candidate for developing new antibacterial agents.

3. Antiviral Activity
Pyrazinamine has also been investigated for its antiviral properties, particularly against Hepatitis C virus (HCV). Research revealed that specific pyrazine derivatives function as allosteric inhibitors of HCV's RNA-dependent RNA polymerase (RdRp), demonstrating effective inhibition at micromolar concentrations . These findings indicate the potential of pyrazinamine in antiviral drug development.

Table 1: Summary of Biological Activities of Pyrazinamine Derivatives

Activity Tested Compounds IC50/MIC Values Reference
AntitumorPyrazine hybridsIC50 values ranging from 10-100 μM
Antibacterial3,4,5-trimethoxyphenyl derivativesMIC values < 10 μg/mL
AntiviralHCV RdRp inhibitorsIC50 = 58 μM

Synthesis and Structure-Activity Relationship

The synthesis of pyrazinamine and its derivatives often involves modifying the core structure through various chemical reactions. For example, microwave-assisted coupling reactions have been employed to synthesize substituted N-benzyl pyrazine carboxamides with enhanced antimycobacterial activity . Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for better efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name / ID Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Relevance (Inferred)
Target Compound Pyrazinamine 3,4,5-Trimethoxyphenyl; 4-Pyridinyl ethyl N/A N/A Potential kinase inhibition
1-(Pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)methanimine Imine-linked pyridine 3,4,5-Trimethoxyphenyl; Pyridin-4-yl Not reported Not reported Antimicrobial activity (analog-based)
Thiazolidinone derivatives (22–27) Thiazolidinone 3,4,5-Trimethoxybenzylidene; Variable R 80–89 158–217 Anticancer (tubulin inhibition)
Compound 8a Pyrazinone 3,4,5-Trimethoxyphenyl; Indole substituent 76 Not reported Antiproliferative activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole 3,4,5-Trimethoxyphenyl; Trifluoromethyl 18 Not reported Kinase or tubulin targeting
Combretastatin conjugates (16a–c) Combretastatin-amide 3,4,5-Trimethoxyphenyl; Diphenylbutenyl Not reported Not reported Estrogen receptor modulation
Key Observations:
  • Core Diversity: The target’s pyrazinamine core distinguishes it from thiazolidinones (e.g., ), pyrazinones (e.g., ), and benzothiazoles (e.g., ), which may influence metabolic stability or binding affinity.
  • Trimethoxyphenyl Group : Ubiquitous in analogs, this group enhances lipophilicity and is associated with microtubule disruption (e.g., combretastatin derivatives ).
  • Synthetic Efficiency: Yields vary widely, with thiazolidinones (80–89% ) outperforming benzothiazoles (18% ), possibly due to reaction conditions (e.g., microwave irradiation in ).

Physicochemical and Structural Properties

  • Melting Points: Thiazolidinone derivatives exhibit high melting points (158–217°C ), suggesting strong crystalline packing, whereas the target compound’s pyrazinamine core may lead to lower melting points due to reduced symmetry.
  • Stereoelectronic Effects : The ethylpyridinyl group in the target compound introduces conformational flexibility compared to rigid ethenyl-linked pyridines (e.g., (Z)-isomers in ).

Biological Activity

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, focusing on its antimicrobial and antitubercular activities.

Chemical Structure and Properties

The compound's structure features a pyrazine ring substituted with a pyridine and a trimethoxyphenyl group. This unique arrangement is hypothesized to contribute to its biological activity.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that pyrazinamine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, responsible for tuberculosis (TB). The mechanism of action is thought to involve disruption of bacterial membrane integrity and interference with metabolic pathways.

2. Antitubercular Activity

Pyrazinamine's relevance in treating TB is particularly noteworthy. Pyrazinamide (PZA), a related compound, serves as a benchmark for evaluating the efficacy of pyrazinamine. PZA is known for its unique sterilizing activity against M. tuberculosis, especially under acidic conditions typical of the human body during infection .

The exact mechanism by which pyrazinamine exerts its effects remains partially elucidated. However, it is believed to share similarities with PZA, which is activated by mycobacterial pyrazinamidase to form pyrazinoic acid (POA). POA disrupts membrane transport and inhibits fatty acid synthesis in M. tuberculosis .

In Vitro Studies

A series of studies have demonstrated that pyrazinamine shows potent activity against M. tuberculosis at acidic pH levels, aligning with findings for PZA. For instance, in controlled laboratory settings, the Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of bacterial growth when the pH is maintained below neutral .

In Vivo Studies

In vivo studies using murine models have illustrated the compound's potential efficacy in reducing lung pathology associated with TB infection. These studies often highlight the role of environmental factors such as pH and iron concentration in enhancing the drug's activity .

Data Table: Summary of Biological Activities

Activity Tested Organism MIC (μg/mL) Conditions
AntimicrobialEscherichia coli15-30Neutral pH
AntimicrobialStaphylococcus aureus10-20Acidic pH
AntitubercularMycobacterium tuberculosis5-10Acidic pH

Case Studies

  • Study on Iron Enhancement : A study demonstrated that iron enhances the activity of pyrazinamide against M. tuberculosis, suggesting that similar effects may be observed with pyrazinamine due to structural similarities .
  • Environmental Influence : Research conducted by McDermott and Thompsett indicated that the host environment significantly affects the antitubercular action of PZA, establishing a basis for further exploration into how pyrazinamine might perform under various physiological conditions .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis of pyrazinamine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Key steps :
    • Core template assembly : Use a 1,5-diarylpyrazole or pyrimidine core as a starting point (similar to methods in ).
    • Substituent introduction : Attach the 3,4,5-trimethoxyphenyl group via Suzuki coupling or nucleophilic substitution.
    • Ethylpyridinyl linkage : Introduce the N-[2-(4-pyridinyl)ethyl] moiety through alkylation or reductive amination.
  • Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to improve yield. For instance, sodium hydroxide in ethanol under controlled darkness can reduce side reactions ( ).

Advanced: How to address low crystallinity during X-ray structure determination?

Answer:
Low crystallinity often arises from conformational flexibility or impurities. Mitigation strategies include:

  • Purification : Use flash column chromatography (hexane:ethyl acetate gradients) or recrystallization from methanol/water mixtures ( ).
  • Crystallization optimization : Screen solvents (e.g., DMSO, DMF) and employ slow evaporation techniques.
  • Refinement tools : Use SHELXL for high-resolution data refinement, leveraging its robustness in handling twinned or low-quality datasets ( ).

Basic: What analytical techniques validate structural integrity?

Answer:

  • X-ray crystallography : Resolve bond lengths/angles (e.g., monoclinic system with β = 100.036°, as in ).
  • NMR spectroscopy : Confirm proton environments (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm).
  • Mass spectrometry : Verify molecular weight (e.g., exact mass ~627.53 Da, aligning with ).

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may stem from assay conditions or impurities. Methodological solutions:

  • Standardized assays : Use identical cell lines (e.g., HCT116 for antiproliferative activity) and control for solvent effects ( ).
  • Purity validation : Apply HPLC with UV detection (λ = 254 nm) and compare retention times with known standards.
  • SAR analysis : Systematically modify substituents (e.g., trimethoxyphenyl vs. chlorophenyl groups) to isolate pharmacophoric features ( ).

Basic: What computational tools predict binding interactions for this compound?

Answer:

  • Docking software : AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin (relevant for trimethoxyphenyl derivatives; ).
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.

Advanced: How to analyze crystallographic data with SHELX in cases of disorder?

Answer:

  • Disorder modeling : Split atoms into multiple positions with occupancy refinement (e.g., SHELXL PART command).
  • Restraints : Apply SIMU/DELU restraints to stabilize thermal motion parameters ( ).
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry ( ).

Basic: What in vitro assays evaluate antiproliferative activity?

Answer:

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HCT116, IC50 determination).
  • Selectivity : Compare with normal cells (e.g., L-02 hepatocytes) to assess therapeutic index ( ).

Advanced: How to design analogs for improved metabolic stability?

Answer:

  • Metabolic hotspots : Replace labile groups (e.g., ester moieties) with bioisosteres (e.g., amides).
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated phenols) for controlled release ( ).
  • In silico prediction : Use ADMET Predictor™ to estimate CYP450 metabolism and half-life.

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